5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid
Overview
Description
5,5',5''-(((2,4,6-Trimethylbenzene-1,3,5-triyl)tris(methylene))tris(oxy))triisophthalic acid is a useful research compound. Its molecular formula is C36H30O15 and its molecular weight is 702.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of coordination polymers , suggesting that its targets could be metal ions or complexes in these materials.
Mode of Action
The compound acts as a semi-rigid multidentate carboxylate linker , which means it can bind to multiple targets simultaneously. This allows it to form complex structures with other molecules or ions, such as in the formation of coordination polymers .
Biochemical Pathways
Its role in the formation of coordination polymers suggests that it may influence the assembly and disassembly of these structures .
Result of Action
The primary result of the compound’s action is the formation of coordination polymers . These are complex structures formed by the coordination of metal ions with organic ligands. The specific properties of these polymers can vary widely depending on the exact nature of the ligands and metal ions involved.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the formation of coordination polymers often occurs under specific conditions of temperature and pressure . Additionally, the presence of other ions or molecules can influence the structure of the resulting polymers .
Properties
IUPAC Name |
5-[[3,5-bis[(3,5-dicarboxyphenoxy)methyl]-2,4,6-trimethylphenyl]methoxy]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O15/c1-16-28(13-49-25-7-19(31(37)38)4-20(8-25)32(39)40)17(2)30(15-51-27-11-23(35(45)46)6-24(12-27)36(47)48)18(3)29(16)14-50-26-9-21(33(41)42)5-22(10-26)34(43)44/h4-12H,13-15H2,1-3H3,(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCUYYDNBBTQKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1COC2=CC(=CC(=C2)C(=O)O)C(=O)O)C)COC3=CC(=CC(=C3)C(=O)O)C(=O)O)C)COC4=CC(=CC(=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O15 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
702.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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